1-(4-(Methoxymethyl)pyridin-2-yl)ethanone
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Overview
Description
1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 2-position with an ethanone group and at the 4-position with a methoxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone typically involves the alkylation of a pyridine derivative. One common method starts with the reaction of 2-acetylpyridine with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methoxymethyl)pyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxymethyl chloride in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 1-(4-(Methoxymethyl)pyridin-2-yl)acetic acid.
Reduction: 1-(4-(Methoxymethyl)pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(Methoxymethyl)pyridin-2-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)pyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxymethyl and ethanone groups can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylpyridin-2-yl)ethanone: Similar structure but with a methyl group instead of a methoxymethyl group.
1-(4-(Hexyloxymethyl)pyridin-2-yl)ethanone: Similar structure but with a hexyloxymethyl group instead of a methoxymethyl group.
Uniqueness
1-(4-(Methoxymethyl)pyridin-2-yl)ethanone is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with other molecules. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-7(11)9-5-8(6-12-2)3-4-10-9/h3-5H,6H2,1-2H3 |
InChI Key |
HGPOSQFPGLWFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC(=C1)COC |
Origin of Product |
United States |
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